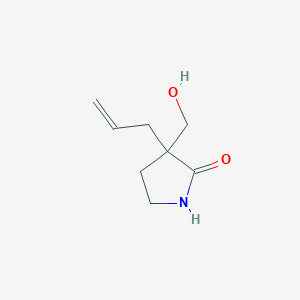
3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring. The presence of hydroxymethyl and prop-2-en-1-yl groups in the structure suggests potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one can be achieved through several synthetic routes:
Aldol Condensation: Starting from pyrrolidin-2-one, an aldol condensation with formaldehyde and allyl bromide can introduce the hydroxymethyl and prop-2-en-1-yl groups.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidinone ring with the desired substituents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are tailored to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Formation of carboxyl derivatives.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and allyl groups may play a role in binding to these targets, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: The parent compound without the substituents.
3-(Hydroxymethyl)pyrrolidin-2-one: Lacks the allyl group.
3-(Prop-2-en-1-yl)pyrrolidin-2-one: Lacks the hydroxymethyl group.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-3-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-8(6-10)4-5-9-7(8)11/h2,10H,1,3-6H2,(H,9,11) |
Clé InChI |
UDXRGMRCAWTLRR-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCNC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


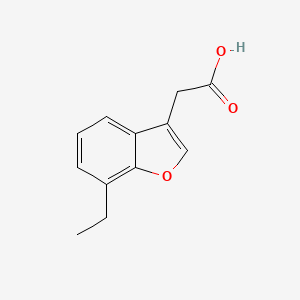
![4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13243648.png)
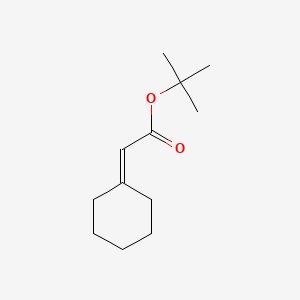
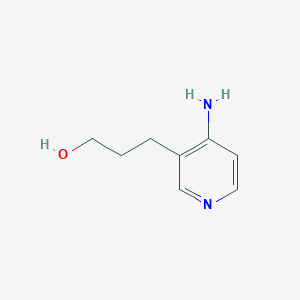
![4-{[3-(Chloromethyl)phenyl]methyl}morpholine](/img/structure/B13243669.png)
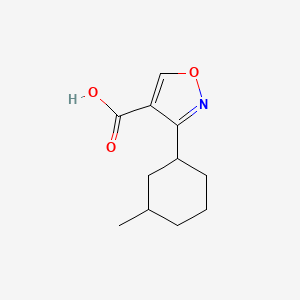
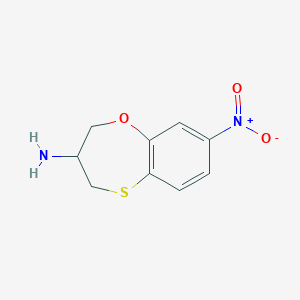
![[2-(Fluoromethyl)cyclopentyl]methanamine](/img/structure/B13243693.png)
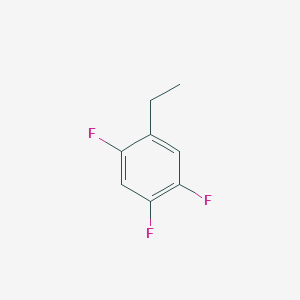
![3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B13243713.png)
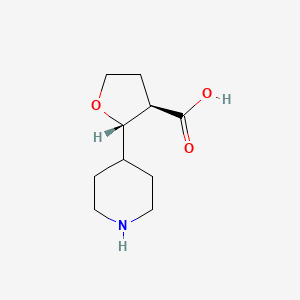
![5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B13243733.png)


